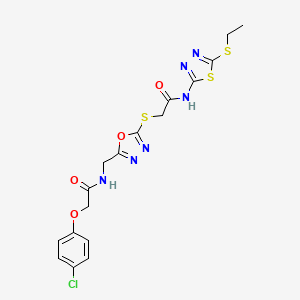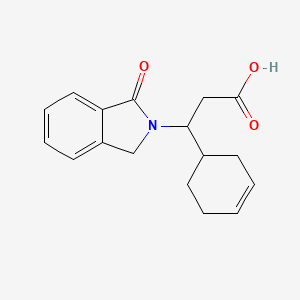
3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid appears to be a complex organic molecule that may have potential biological activity or applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include condensation and reduction processes. For instance, the synthesis of (Propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involved a Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene and subsequent reduction of the ketone . This suggests that the synthesis of our compound of interest might also involve similar condensation and cycloaddition reactions, possibly followed by specific functional group transformations to introduce the isoindolyl moiety.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexenyl group, which is a six-membered ring with one unsaturated bond, and an isoindolyl group, which is a bicyclic structure with a lactam moiety. The presence of these groups suggests that the molecule could exhibit interesting electronic and steric properties that might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from the functional groups present in its structure. The cyclohexenyl group could potentially undergo further Diels-Alder reactions, while the lactam moiety in the isoindolyl group might be involved in nucleophilic addition reactions or serve as a hydrogen bond donor or acceptor. The carboxylic acid group could be involved in esterification or amide formation reactions, which are common in drug synthesis and prodrug design .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of this compound are not provided, related compounds such as cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and shown to possess potent inhibitory activity against aldose reductase . This suggests that our compound may also have significant biological activity, potentially modulated by its physical properties such as solubility, lipophilicity, and molecular stability.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : A key synthesis of similar compounds involves the fusion of cyclohexanecarboxylic acid with amino acids, as seen in the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid (Csende, Jekő, & Porkoláb, 2011).
- Chemical Reactions : Isoindolone derivatives, which are structurally related, exhibit a range of biological activities, including anti-inflammatory and sedative properties. These reactions demonstrate the diverse potential applications of compounds within this chemical class (Csende, Jekő, & Porkoláb, 2011).
Potential Therapeutic Applications
- Pharmaceutical Research : Isoindolone derivatives, akin to the compound of interest, show a variety of biological activities. This suggests potential for exploration in pharmaceutical applications, such as nootropic, anxiolytic, and sedative drugs (Csende, Jekő, & Porkoláb, 2011).
Material Science Applications
- Functionalized Compounds : Related research indicates the functionalization of similar compounds for use in various material science applications. For example, the reaction of cyclohexenyl aniline with phthalic anhydride to form isoindole-1,3-diones, which could be of interest in developing new materials or chemical intermediates (Khusnitdinov, Sultanov, & Gataullin, 2019).
Propiedades
IUPAC Name |
3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMTKZOZFMIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

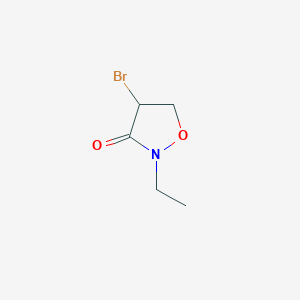
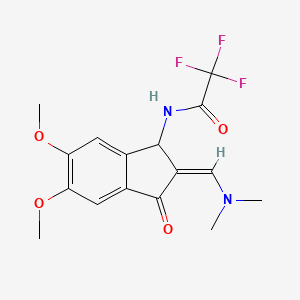
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)
![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2553571.png)
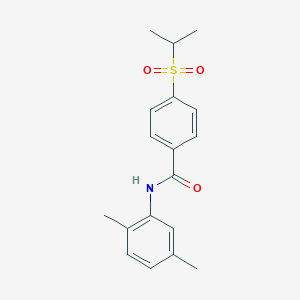

![N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide](/img/structure/B2553575.png)
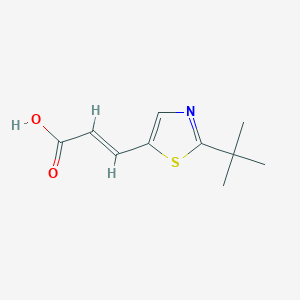
![N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2553578.png)
![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)
